molecular formula C14H21N3O3 B7034370 N-(4,5-dimethyl-1,3-oxazol-2-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

N-(4,5-dimethyl-1,3-oxazol-2-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7034370
M. Wt: 279.33 g/mol
InChI Key: IAHDZPXKHSYZHP-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-oxazol-2-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It features an oxazole ring, a pyrrolidine ring, and a carboxamide group

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-oxazol-2-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-8(2)6-17-7-11(5-12(17)18)13(19)16-14-15-9(3)10(4)20-14/h8,11H,5-7H2,1-4H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHDZPXKHSYZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)NC(=O)C2CC(=O)N(C2)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-oxazol-2-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrolidine Ring: This step often involves the reaction of an amine with a suitable carbonyl compound to form the pyrrolidine ring.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-oxazol-2-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4,5-dimethyl-1,3-oxazol-2-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-oxazol-2-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-dimethyl-1,3-oxazol-2-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other oxazole and pyrrolidine derivatives.

    This compound: can be compared to compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties

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